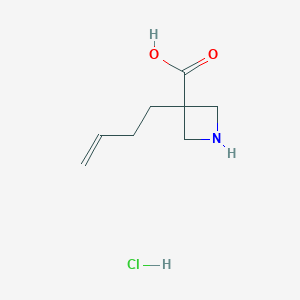![molecular formula C17H16N4O2 B2537504 1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide CAS No. 1796899-47-2](/img/structure/B2537504.png)
1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a pyrrolidine ring, a pyridine ring, and a benzo[d]oxazole ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with potential biological activities. For example, the synthesis of polycyclic systems containing 1,2,4-oxadiazole rings through one-pot condensation processes has been explored, revealing promising structures for further biological activity prediction (Kharchenko, Detistov, & Orlov, 2008).
Mechanistic Studies and Reaction Pathways
Investigations into the mechanisms of reactions involving carboxamide groups have provided insights into functionalization reactions. Experimental and theoretical studies have been conducted on the reactions of carboxylic acid derivatives with various nucleophiles, offering a deeper understanding of the synthesis pathways and the formation of heterocyclic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Photocatalytic Degradation Studies
The role of heterocyclic compounds in photocatalytic degradation has been explored, particularly in the context of water treatment and environmental remediation. Studies on the degradation kinetics and products of pyridine derivatives under photocatalytic conditions have shed light on the potential environmental applications of these compounds (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Novel Synthetic Routes and Antioxidant Activities
The development of new synthetic methodologies for the preparation of heterocyclic carboxamides has been a significant area of research. Studies have focused on the synthesis of derivatives with potential antimicrobial and antioxidant activities, highlighting the versatility of these compounds in medicinal chemistry (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Advanced Materials and Organic LEDs
Research into the fluorescence properties of heterocyclic compounds has opened up new avenues for their application in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis and characterization of compounds with significant fluorescence properties suggest their potential as organic light-emitting materials (Sha Hong-bin, 2010).
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-pyridin-3-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-12-5-3-9-18-11-12)14-7-4-10-21(14)17-20-13-6-1-2-8-15(13)23-17/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGYOXSDZINLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)





![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2537443.png)
